molecular formula C5H7ClN2 B1590875 5-(Chloromethyl)-1-methyl-1H-imidazole CAS No. 89180-90-5

5-(Chloromethyl)-1-methyl-1H-imidazole

Cat. No. B1590875
CAS RN: 89180-90-5
M. Wt: 130.57 g/mol
InChI Key: PECUDCBUFUGTTE-UHFFFAOYSA-N
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Description

5-(Chloromethyl)furfural is an organic compound derived from soybean phospholipids . It’s a biofuel precursor in the co-processing of carbohydrates and lipids in oil crops for production of hybrid biodiesel .


Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, 2-chloro-5-chloromethyl pyridine can be synthesized by adding an organic solvent, an acid buffering agent solution, and an initiator into 3-methylpyridine .


Chemical Reactions Analysis

5-(Chloromethyl)furfural is a product of the one-step thermochemical conversion of raw and pretreated biomass .

Scientific Research Applications

Chemical Reactivity and Synthesis

5-(Chloromethyl)-1-methyl-1H-imidazole shows interesting chemical properties, particularly in the context of chemical reactions and synthesis. For instance, it reacts with tertiary nitronate anions to yield 1-methyl-5-nitro-imidazoles with a trisubstituted ethylenic double bond, a reaction ascribed to a C-alkylation reaction according to the SRN1 mechanism followed by base-promoted nitrous acid elimination (Crozet et al., 1985). Additionally, it has been used in the synthesis of benzimidazole-pyrazoline hybrid molecules, which demonstrated significant α-glucosidase inhibition activity, indicating potential applications in diabetes treatment (Ibraheem et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, 2-Chloro-5-(chloromethyl)thiophene, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

There is ongoing research into the use of similar compounds in various applications. For example, 5-(Chloromethyl)furfural shows promise in replacing petroleum-derived chemicals derived from lignocellulosic feedstocks .

properties

IUPAC Name

5-(chloromethyl)-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c1-8-4-7-3-5(8)2-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECUDCBUFUGTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10557818
Record name 5-(Chloromethyl)-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-1-methyl-1H-imidazole

CAS RN

89180-90-5
Record name 5-(Chloromethyl)-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JJ de Jager, VJ Smith - Acta Crystallographica Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C14H12N4, the dihedral angle between the indole ring system (rms deviation = 0.010 Å) and the imidazole ring is 77.70 (6). In the crystal, molecules are linked by …
Number of citations: 2 scripts.iucr.org
S Fletcher, CG Cummings, K Rivas… - Journal of medicinal …, 2008 - ACS Publications
… The zinc-binding imidazole group was next installed by treatment of secondary aniline 25 with NaH at 0 C followed by addition of 5-chloromethyl-1-methyl-1H-imidazole·HCl (15) as …
Number of citations: 49 pubs.acs.org
S Fletcher, EP Keaney, CG Cummings… - Journal of medicinal …, 2010 - ACS Publications
… , these secondary anilines were then smoothly alkylated in good to excellent yields by deprotonation with NaH in DMF, followed by reaction with 5-chloromethyl-1-methyl-1H-imidazole·…
Number of citations: 52 pubs.acs.org
MP Glenn, SY Chang, O Hucke… - Angewandte …, 2005 - Wiley Online Library
The development of antimalarial agents is not only constricted by the parameters common to the development of all new drugs (efficacy, toxicity, pharmacology), but importantly, must …
Number of citations: 51 onlinelibrary.wiley.com
MP Glenn, SY Chang, C Hornéy, K Rivas… - Journal of medicinal …, 2006 - ACS Publications
… In a separate flask sodium hydride (60%, 194 mg, 4.85 mmol) was added to a solution of 5-chloromethyl-1-methyl-1H-imidazole·HCl (594 mg, 3.55 mmol) in dry THF (15 mL) at 0 C. The …
Number of citations: 51 pubs.acs.org
RA Lippa, DJ Battersby, JA Murphy… - The Journal of Organic …, 2021 - ACS Publications
Substituted arylethylamines represent a key structural motif in natural, pharmaceutical, and agrochemical compounds. Access to such scaffolds has been the subject of long-standing …
Number of citations: 4 pubs.acs.org

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